Ledol
Description
Ledol (CAS: 577-27-5), a tricyclic aromadendrane-type sesquiterpenoid alcohol, is a prominent secondary metabolite in plants such as Rhododendron tomentosum (formerly Ledum palustre) and other members of the Ericaceae family . Its molecular formula is C₁₅H₂₆O, with a molecular weight of 222.366 g/mol. Structurally, this compound features a hydroxyl group on its decahydro-cyclopropa[e]azulen-4-ol skeleton, distinguishing it from related compounds like ledane (which lacks this hydroxyl group) . Key physical properties include a boiling point of 292°C, melting point of 105°C, and a logP value of 3.47, indicating moderate hydrophobicity .
This compound exhibits dual bioactivity:
Properties
IUPAC Name |
(1aR,4R,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPYQRXGNDJFU-AOWZIMASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40877915 | |
| Record name | LEDOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40877915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-27-5 | |
| Record name | LEDOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40877915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Plant Sources and Traditional Isolation
Ledol is predominantly extracted from the aerial parts of Rhododendron tomentosum, a plant native to boreal and temperate regions. The essential oil of this species typically contains 23–36.5% this compound , alongside palustrol and other sesquiterpenes. Traditional methods involve hydrodistillation or steam distillation of dried shoots, followed by chromatographic purification.
Table 1: this compound Content in Rhododendron tomentosum Essential Oils
Modern Purification Techniques
Post-distillation, this compound is purified using multi-step chromatography:
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Column Chromatography : Silica gel columns eluted with hexane-ethyl acetate mixtures separate terpene fractions.
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HPLC : Reversed-phase HPLC (C18 column, acetonitrile isocratic elution) achieves >98% purity, with a retention factor .
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GC-MS/NMR Validation : Final identification employs GC-MS (retention index on RTX-5 phase) and -NMR spectroscopy.
Yield Optimization :
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Steam distillation of 400 g dry R. tomentosum yields 3.7 mg this compound (98% purity).
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Industrial-scale processes prioritize solvent extraction with dichloromethane or hexane-diethyl ether mixtures to enhance throughput.
Synthetic Preparation Methods
Cyclization of Farnesol Derivatives
Early synthetic routes focused on acid-catalyzed cyclization of farnesol, though yields were modest (<20%) and stereocontrol limited. For example:
This method is largely obsolete due to poor regioselectivity.
Bridged-to-Fused Ring Interchange (T2IMDA Reaction)
The Type 2 Intramolecular Diels-Alder (T2IMDA) reaction, developed by Shea et al., enables efficient construction of this compound’s bicyclic framework:
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Bridged Intermediate Synthesis :
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T2IMDA of trienes forms rigid bicyclo[5.4.0]undecane systems.
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Key step: Stereoselective ozonolysis of bridgehead double bonds, followed by aldol condensation.
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Table 2: T2IMDA Reaction Conditions for this compound Synthesis
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Triene derivative | None | 110 | 45 | Moderate |
| Functionalized triene | Lewis acid | 80 | 62 | High |
Asymmetric Catalysis with Chiral Ruthenium Complexes
Kündig’s work demonstrated enantioselective synthesis using chiral Ru Lewis acids (e.g., BIPHOP-F ligand):
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Catalyst Design : promotes intramolecular Diels-Alder reactions with 96% ee .
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Key Intermediate : Bridged adduct -3 is elaborated to ent-ledol via stereocontrolled reductions.
Table 3: Performance of Chiral Ru Catalysts
| Catalyst System | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Functionalized triene | 96 | 68 | |
| Analogous triene | 92 | 72 |
Comparative Analysis of Methods
Natural vs. Synthetic Routes
| Parameter | Natural Extraction | Synthetic Preparation |
|---|---|---|
| Yield | 0.01–0.1% (plant dry wt) | 13–68% (multi-step synthesis) |
| Purity | 95–98% after HPLC | >99% with chiral resolution |
| Scalability | Limited by plant biomass | Amenable to industrial scale |
| Stereochemical Control | Racemic | Enantioselective (up to 96% ee) |
Chemical Reactions Analysis
Types of Reactions
Ledol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives, such as ketones and aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols and hydrocarbons.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, such as ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Introduction to Ledol
This compound is a sesquiterpene alcohol with the molecular formula and a molecular weight of . It is primarily derived from various plant species, notably those in the Ledum genus, and is recognized for its diverse applications in chemistry, biology, medicine, and industry.
Chemical Synthesis
This compound serves as a precursor in the synthesis of complex organic molecules. Its structural properties allow it to be modified through various chemical reactions, including oxidation, reduction, and substitution. This versatility makes it valuable in synthetic organic chemistry.
Biological Research
This compound has been extensively studied for its toxicological effects on biological systems. Research indicates that it can cause significant physiological effects such as cramps and paralysis, which are crucial for understanding its impact on human health and environmental safety.
Medicinal Properties
Research into the medicinal applications of this compound has highlighted several potential therapeutic benefits:
- Anti-inflammatory Activity : this compound has been associated with anti-inflammatory properties observed in essential oils from certain Myrtaceae species. Studies suggest that it may inhibit inflammatory pathways, providing a basis for further research into its use in treating inflammatory diseases.
- Antifungal Activity : this compound-containing essential oils from Rhododendron tomentosum have demonstrated antifungal effects against pathogens like Candida parapsilosis and Saccharomyces cerevisiae, indicating its potential as a natural antifungal agent .
- Antibacterial Activity : Essential oils containing this compound have shown moderate antibacterial activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, suggesting applications in developing natural antimicrobial agents.
- Hypouricemic Potential : Traditional uses of Ledum palustre for conditions like gout imply that this compound may have hypouricemic effects, warranting further investigation into its mechanisms and efficacy.
- Mosquito Larvicidal Activity : this compound has been correlated with larvicidal activity against mosquito larvae, particularly in essential oils from eucalyptus species, which could be explored for pest control applications.
Industrial Uses
In the fragrance and flavoring industry, this compound is utilized due to its aromatic properties. Its unique scent profile makes it a desirable component in perfumes and food flavorings.
Case Study 1: Antifungal Properties of this compound
A study conducted on the antifungal activity of essential oils from Rhododendron tomentosum revealed that this compound was one of the key constituents responsible for inhibiting the growth of Candida parapsilosis. The research employed gas chromatography-mass spectrometry to analyze the composition of the essential oils and assess their bioactivity against various fungal strains. Results indicated that this compound concentrations between 11.8% to 18.3% effectively reduced fungal viability, suggesting potential applications in medical mycology.
Case Study 2: Anti-inflammatory Effects
Research exploring the anti-inflammatory properties of this compound focused on its mechanism of action at the cellular level. Experiments demonstrated that this compound could modulate inflammatory cytokine production in vitro, providing insights into its potential therapeutic roles in chronic inflammatory diseases. This study utilized both qualitative (cell culture assays) and quantitative (cytokine profiling) methods to evaluate the efficacy of this compound.
Mechanism of Action
Ledol exerts its effects through interactions with various molecular targets and pathways. Its toxic properties are primarily due to its ability to disrupt cellular functions, leading to cramps, paralysis, and delirium . The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that this compound interferes with neurotransmitter systems and ion channels in the nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ledol shares structural and functional similarities with several sesquiterpenoids and diterpenoids. Below is a detailed comparison:
Structural Analogues
Bioactivity and Toxicity
Ecological and Chemotypic Variability
- This compound Content Variation :
- Co-occurrence with Toxins: In R. tomentosum, this compound often coexists with ascaridol (7% in shoots), amplifying toxicity .
Key Research Findings
Biosynthesis : this compound biosynthesis avoids the energetically unfavorable 1,4-alkyl shift, favoring alternative cyclization pathways .
Chemotypes: Northern European R. tomentosum strains are "palustrol-ledol" chemotypes, whereas Alaskan variants prioritize monoterpenes like α-pinene .
Synergistic Effects : this compound enhances patchouli alcohol’s antidepressant activity in rodent models, suggesting therapeutic synergies .
Biological Activity
Ledol, a sesquiterpene alcohol primarily found in the essential oils of various plants, has garnered attention for its diverse biological activities. This article reviews the chemical composition, biological effects, and potential therapeutic applications of this compound, summarizing findings from multiple studies.
Chemical Composition
This compound is commonly identified in essential oils derived from plants such as Baccharis erioclada, Melaleuca alternifolia (Tea Tree), and other aromatic species. Its chemical structure contributes to its biological activity, particularly its interactions with biological systems.
Table 1: Chemical Composition of Essential Oils Containing this compound
| Plant Species | Major Compounds | Percentage of this compound |
|---|---|---|
| Baccharis erioclada | Turmerone, Fokienol, this compound | 9.78% |
| Melaleuca alternifolia | Limonene, Linalool, this compound | 0.02 – 0.3% |
| Rhododendron tomentosum | This compound, Alloaromadendrene | Not specified |
Biological Activities
This compound exhibits a range of biological activities including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In a study evaluating the essential oil from Baccharis erioclada, this compound demonstrated moderate antimicrobial efficacy against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MIC) being determined for these organisms .
Antioxidant Properties
This compound's antioxidant activity has been assessed through various assays such as the DPPH radical scavenging test and phosphomolybdenum complex formation. The essential oil containing this compound showed promising results in inhibiting lipid peroxidation and stabilizing free radicals, which are crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in treating inflammatory diseases .
Case Studies and Research Findings
- Essential Oils from Baccharis erioclada :
- Tea Tree Oil Studies :
- Validated HPTLC Method :
Q & A
Basic Research Questions
Q. What are the validated methods for extracting and quantifying Ledol from plant sources such as Rhododendron tomentosum?
- Methodological Answer : this compound is typically extracted via hydrodistillation or ethanol-based solvent extraction, followed by fractionation using column chromatography. Quantification employs High-Performance Thin-Layer Chromatography (HPTLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For HPTLC, silica gel plates with toluene-ethyl acetate (93:7) as the mobile phase are used, and bioautography against fungal strains (e.g., Candida albicans) confirms bioactivity . GC-MS parameters include a DB-5 column, helium carrier gas, and identification via retention indices (e.g., 36.055 min) and mass spectra (e.g., m/z 222 [M]+) .
Q. How should researchers handle this compound's solubility and stability in experimental setups?
- Methodological Answer : this compound is soluble in ethanol and DMSO, with stock solutions prepared at 10–20 mg/mL. For stability, store at -20°C in airtight containers; avoid repeated freeze-thaw cycles. Solutions in DMSO should be used within one month, with pre-experimental equilibration at room temperature for 1 hour to prevent crystallization .
Q. What are the standard bioassays to evaluate this compound's antifungal activity?
- Methodological Answer : Antifungal activity is assessed via disk diffusion or microdilution assays. For bioautography, fungal cultures are incubated on HPTLC plates sprayed with Candida albicans suspension, with inhibition zones indicating bioactive fractions . Minimum Inhibitory Concentration (MIC) values are determined using serial dilutions (e.g., 0.5–64 µg/mL) in RPMI-1640 medium .
Advanced Research Questions
Q. How can chemotypic variations in Rhododendron species impact this compound yield and experimental reproducibility?
- Methodological Answer : Chemotypes (e.g., palustrol-rich vs. γ-terpineol-rich) significantly alter this compound content (3.9–30.5% in essential oils). Researchers must document geographic origin, harvest time, and plant part (shoots vs. inflorescences). Multivariate analysis (e.g., Canonical Discriminant Analysis) using variables like this compound, germacrene D, and globulol levels can classify chemotypes and adjust experimental designs .
Q. What strategies resolve structural ambiguities between this compound and its isomers (e.g., alloaromadendrene)?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and chiral chromatography differentiate isomers. Key NMR signals for this compound include δ 1.08 (s, CH₃) and δ 4.05 (m, OH-bearing carbon). Optical rotation ([α]D +15°) and GC-MS fragmentation patterns (e.g., m/z 81, 95, 109) further confirm identity .
Q. How can conflicting toxicity data (e.g., LC50 values in brine shrimp assays) be reconciled?
- Methodological Answer : Toxicity discrepancies arise from chemotype-specific this compound/ascaridole ratios and extraction timing. For example, R. tomentosum shoots harvested in September show higher this compound (21.5%) and ascaridole (7.0%), correlating with lower LC50 (11.23 µg/mL). Normalize toxicity assays to this compound purity (>95%) and include positive controls (e.g., potassium dichromate) .
Q. What statistical approaches are optimal for analyzing this compound's role in plant chemotype classification?
- Methodological Answer : Use Canonical Discriminant Analysis (CDA) with this compound, germacrene D, and globulol as predictor variables. For example, F1 (90% variability) separates samples by flowering stage, while F2 distinguishes wild vs. cultivated populations. Cross-validation accuracy reaches 96% .
Key Considerations for Experimental Design
- Chemotype Documentation : Always report plant origin, harvest time, and part used.
- Analytical Validation : Include internal standards (e.g., n-alkanes for GC-MS) and triplicate runs.
- Toxicity Controls : Use reference toxins and normalize results to this compound purity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
